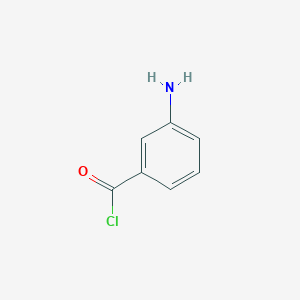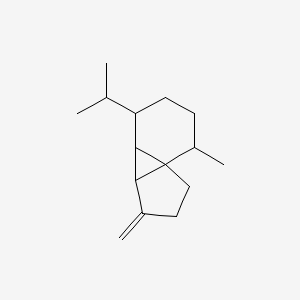
Cubebene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cubebene is a sesquiterpene, a class of organic compounds known for their complex structures and diverse biological activities. This compound exists in several isomeric forms, including α-cubebene and β-cubebene, each with unique properties .
Preparation Methods
Cubebene is primarily extracted from the essential oil of the Piper cubeba plant. The extraction process involves steam distillation of the plant’s berries, yielding a pale green or blue-yellow viscous liquid . Industrial production methods focus on optimizing the yield and purity of this compound through advanced distillation techniques and solvent extraction methods .
Chemical Reactions Analysis
Cubebene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include oxidized derivatives and reduced forms of this compound .
Scientific Research Applications
Cubebene has been studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and antioxidant properties . In chemistry, it is used as a precursor for synthesizing other complex organic compounds. In biology and medicine, this compound’s bioactive properties make it a candidate for developing new drugs and treatments . Industrial applications include its use in perfumes, cosmetics, and food preservatives .
Mechanism of Action
Cubebene exerts its effects through various molecular targets and pathways. It regulates gene expression, inhibits oxidative stress, induces apoptosis, and suppresses quorum sensing in pathogenic microbes . These mechanisms contribute to its anti-inflammatory, antimicrobial, and antioxidant activities .
Comparison with Similar Compounds
Cubebene is compared with other sesquiterpenes like β-caryophyllene, α-cadinene, and caryophyllene oxide . While these compounds share similar structural features, this compound’s unique arrangement of carbon-carbon double bonds and spatial orientation of hydrogen atoms give it distinct properties and biological activities .
Properties
IUPAC Name |
10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRZGYRCMPZNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C13C2C(=C)CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864434 |
Source


|
| Record name | 7-Methyl-3-methylidene-4-(propan-2-yl)octahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

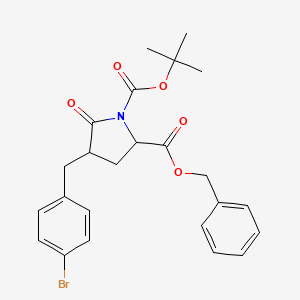

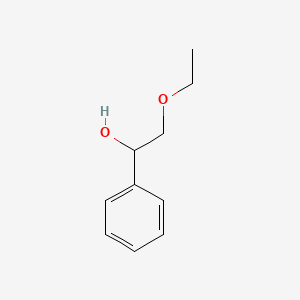
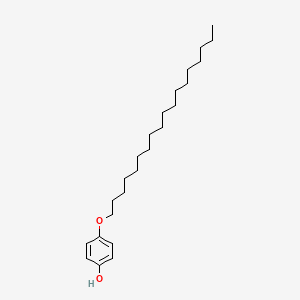
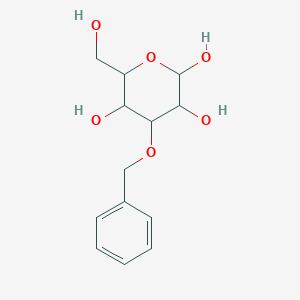
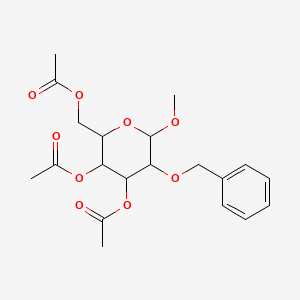
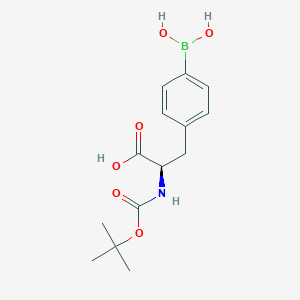
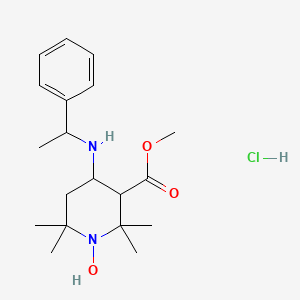
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)
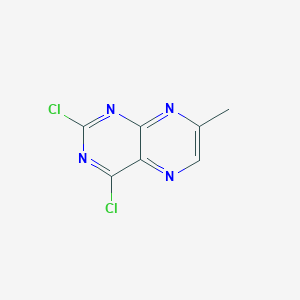
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/structure/B12290493.png)
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)
